Dovitinib, formerly known as TKI258 or CHIR258, is a small-molecule multi-kinase inhibitor. [, , , , , ] It is classified as a receptor tyrosine kinase (RTK) inhibitor. [, , , ] In scientific research, dovitinib is employed as a tool to study the role of various RTKs in cellular processes and disease models. [, , , , , , , , , , , , , , , , ]
Dovitinib exerts its biological effects by inhibiting the activity of multiple receptor tyrosine kinases, including fibroblast growth factor receptors (FGFR1-4), vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFR), c-KIT, CSF1R, and FLT3. [, , , , , , ] The inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation, survival, angiogenesis, and other cellular processes. [, , , , , , , , , , , , ]
Dovitinib primarily binds to the inactive conformation of FGFR kinases, leading to the development of resistance mutations that stabilize the active conformation. [, ] One resistance mechanism involves the acquisition of secondary mutations in the kinase domain, particularly the gatekeeper residue. [] In addition to its kinase inhibitory activity, dovitinib has been found to target topoisomerases, leading to DNA damage and cell cycle arrest. []
Dovitinib has also been reported to interact with the SHP-1/STAT3 signaling pathway, increasing SHP-1 activity and subsequently downregulating phospho-STAT3. [, ]
Dovitinib demonstrates antitumor activity in EC cell lines with activating FGFR2 mutations (S252W, N550K). [, , ] Both dovitinib and the more selective FGFR inhibitor NVP-BGJ398 effectively inhibit cell growth, FGFR2 signaling, and induce cell-cycle arrest and apoptosis in FGFR2-mutant EC cell lines. [] Dovitinib has also been investigated in combination with the estrogen receptor antagonist fulvestrant (ICI182.780), showing a synergistic inhibitory effect on EC cell growth. []
Dovitinib exhibits significant antitumor activity in HCC cell lines, suppressing tumor growth in both in vitro and in vivo models. [, ] It induces apoptosis in HCC cells and overcomes sorafenib resistance through SHP-1–mediated inhibition of STAT3. [] In a phase 2 trial, dovitinib was compared to sorafenib as a frontline systemic therapy for HCC, demonstrating good tolerability but no superior activity compared to sorafenib. []
Dovitinib has been studied in LSCC with FGFR1 amplification. [, ] Co-clinical trials using patient-derived xenograft (PDX) models have shown that FGFR gene expression signatures, rather than FGFR1 amplification, may be better predictors for response to dovitinib in LSCC. [, ] In RET-rearranged LADC, dovitinib exhibits antitumor activity through inhibition of RET kinase activity and ERK1/2 signaling. []
Preclinical studies have investigated dovitinib in combination with nab-paclitaxel for the treatment of GAC. [, ] The combination showed an additive effect on tumor growth inhibition and resulted in tumor regression, suggesting a potential benefit in clinical therapy. [, ]
Dovitinib has demonstrated activity in GIST cell lines, inhibiting KIT signaling and exhibiting growth-inhibition activity similar to imatinib in imatinib-sensitive GIST cell lines. [] In xenograft models, dovitinib induces tumor regression and delays tumor regrowth, suggesting potential therapeutic benefit in GIST. [] A phase 2 trial (DOVIGIST) evaluating dovitinib as a second-line treatment for GIST met its primary endpoint, with a DCR of 52.6% at 12 weeks, demonstrating promising efficacy and a manageable safety profile. []
Dovitinib has been evaluated in other cancers, including Waldenström macroglobulinemia (WM), multiple myeloma (MM), head and neck squamous cell carcinoma (HNSCC), pancreatic cancer (PC), and urothelial carcinoma. [, , , , , , ] Preclinical studies have shown promising results, but clinical trials have been limited due to concerns about toxicity and lack of efficacy in some cases. [, , , , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6